4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
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Overview
Description
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N and a molecular weight of 211.6798464. It is known for its unique bicyclic structure, which includes a difluoromethyl group attached to a bicyclo[2.2.2]octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of N-substituted derivatives
Scientific Research Applications
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
- 4-(Chloromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
- 4-(Bromomethyl)bicyclo[2.2.2]octan-1-amine hydrochloride
Uniqueness
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties compared to other halomethyl derivatives. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior .
Properties
CAS No. |
2108847-62-5 |
---|---|
Molecular Formula |
C9H16ClF2N |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
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